molecular formula C23H24FNO3S B12182671 N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12182671
M. Wt: 413.5 g/mol
InChI Key: RRRGTWKXAUCVHP-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group attached to a dihydro-1,4-oxathiine-2-carboxamide core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps, including the formation of the oxathiine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the oxathiine ring through a cyclization reaction involving a suitable precursor. The introduction of the fluorobenzyl, phenyl, and tetrahydrofuran-2-ylmethyl groups is achieved through a series of substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base catalyst.

Scientific Research Applications

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: This compound shares the fluorobenzyl and tetrahydrofuran-2-yl groups but lacks the oxathiine ring.

    2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate: This compound contains the fluorobenzyl group but has a different core structure.

    Organofluorine compounds: These compounds contain at least one carbon-fluorine bond and exhibit unique chemical and biological properties.

Properties

Molecular Formula

C23H24FNO3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H24FNO3S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-27-19)23(26)21-22(29-14-13-28-21)17-7-2-1-3-8-17/h1-5,7-9,11,19H,6,10,12-16H2

InChI Key

RRRGTWKXAUCVHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=C2F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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